![molecular formula C20H18ClN5O2S B3015860 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1171880-97-9](/img/structure/B3015860.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum would show peaks corresponding to the aromatic protons, the CH of thiazole, and the CONH group . The 13C-NMR spectrum would show peaks for the carbon atoms in the aromatic nucleus and the thiazole and amide groups . The IR spectrum would show characteristic peaks for C–H stretching in the phenyl nucleus, C=C skeletal stretching in the phenyl group, C=O stretching in the CONH group, and others .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its functional groups. For instance, the amide group might undergo hydrolysis, and the aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the presence of an amide group suggests that it can form hydrogen bonds, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
One area of application is the exploration of the compound's antimicrobial properties. The synthesis of related pyridine derivatives has shown variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for this compound to serve as a base for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Cytotoxicity Against Cancer Cells
The compound's framework has also been utilized in the synthesis of derivatives with significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting its potential application in cancer research and therapy (Hassan, Hafez, & Osman, 2014).
Enzyme Inhibition
Another research application involves the compound's use in the design and synthesis of analogues for the inhibition of specific proteins or enzymes. A study on thiazole-aminopiperidine hybrid analogues designed as Mycobacterium tuberculosis GyrB inhibitors demonstrated the potential of such compounds in the treatment of tuberculosis, showcasing the broader utility of the chemical framework for targeting bacterial enzymes (Jeankumar et al., 2013).
Anti-Inflammatory and Analgesic Agents
Further, novel benzodifuranyl derivatives have been synthesized for their analgesic and anti-inflammatory properties, indicating the potential of this compound's derivatives in the development of new medications for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal and Fungicidal Activities
Additionally, derivatives of the compound have shown insecticidal and fungicidal activities, suggesting their potential in agricultural applications to protect crops from pests and fungi (Zhu et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets by inhibiting the activity of the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, which are key mediators of inflammation . This can lead to a decrease in symptoms such as pain, swelling, and redness associated with inflammatory conditions.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide are not fully understood. Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, some benzothiazole derivatives have shown inhibitory activity against the enzyme DprE1, which is involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity, potentially influencing cell signaling pathways and gene expression .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the enzyme DprE1, potentially affecting the cell wall biosynthesis of Mycobacterium tuberculosis .
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-3-25-10-8-15(24-25)19(27)26(12-13-5-4-9-22-11-13)20-23-17-16(28-2)7-6-14(21)18(17)29-20/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSNPMLJCQROEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3015777.png)
![N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B3015778.png)
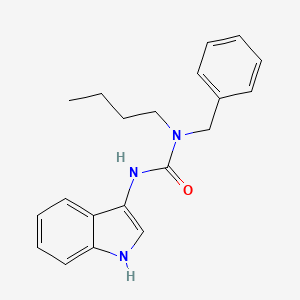
![N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3015780.png)
![4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015781.png)
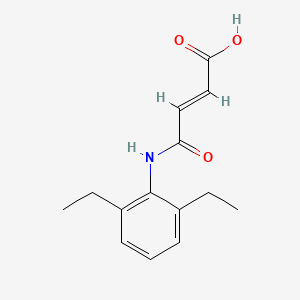
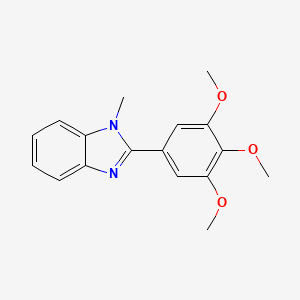
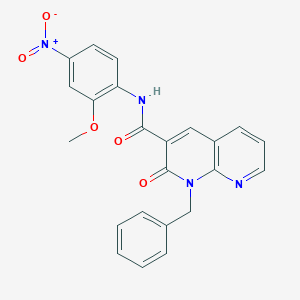
![2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide](/img/structure/B3015789.png)
![(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3015792.png)
![N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3015794.png)

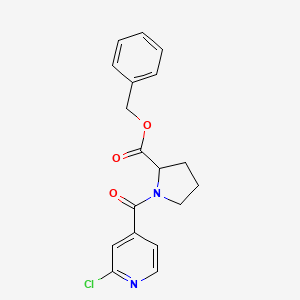
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015800.png)
